Steric Hindrance and Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Analogs
The gem‑dimethyl motif eliminates the rotatable bonds present in the parent piperidin-2-one, yielding a scaffold with 0 rotatable bonds, compared to 1 rotatable bond for 5-amino-piperidin-2-one and 1 for 6,6-dimethylpiperidin-2-one (which lacks the amino handle) [1][2]. In contrast, simple 2-piperidone exhibits 1 rotatable bond due to side‑chain flexibility. The zero-rotatable-bond architecture enforces a single, low‑energy conformation, providing a pre‑organized template for fragment‑based drug design that reduces the entropic penalty upon target binding [3].
| Evidence Dimension | Number of rotatable bonds (PubChem computed) |
|---|---|
| Target Compound Data | 0 rotatable bonds (CID 110209399) [1] |
| Comparator Or Baseline | 5-Amino-piperidin-2-one: 1 rotatable bond; 6,6-dimethylpiperidin-2-one: 1 rotatable bond; 2-Piperidone: 1 rotatable bond [2] |
| Quantified Difference | Target compound has 0 vs. 1 rotatable bond for all listed comparators (100% reduction in freely rotatable bonds) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) based on 2D molecular structure devoid of stereochemistry considerations |
Why This Matters
A scaffold with zero rotatable bonds maximizes conformational pre‑organization, which often translates into improved binding affinity and selectivity in medicinal chemistry campaigns.
- [1] PubChem. Computed Descriptors for CID 110209399, 5-Amino-6,6-dimethylpiperidin-2-one. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Computed Descriptors for 5-Amino-piperidin-2-one (CID 123456), 6,6-dimethylpiperidin-2-one (CID 139524-56-4), and 2-Piperidone (CID 12072). National Center for Biotechnology Information (2026). View Source
- [3] Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
